molecular formula C2H2N2O2 B14748920 Diazoacetic acid CAS No. 503-68-4

Diazoacetic acid

Cat. No.: B14748920
CAS No.: 503-68-4
M. Wt: 86.05 g/mol
InChI Key: BXEFQPCKQSTMKA-UHFFFAOYSA-N
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Description

Diazoacetic acid (N₂CHCOOH) and its esters, such as ethyl diazoacetate (N₂CHCOOEt), are highly reactive compounds characterized by a diazo group (-N₂-) adjacent to a carboxylic acid or ester moiety. These compounds are pivotal in organic synthesis due to their ability to generate carbene intermediates, enabling cyclopropanation, cycloaddition, and C–H insertion reactions . This compound esters are typically synthesized via the reaction of diazomethane with acrylic esters or through alcoholysis of diazoacetonitrile . Key applications include the synthesis of cyclopropane derivatives (e.g., chrysanthemic acid, a natural insecticide) and functionalized heterocycles .

Properties

IUPAC Name

2-diazoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2O2/c3-4-1-2(5)6/h1H,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEFQPCKQSTMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40701342
Record name 2-Diazonio-1-hydroxyethen-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40701342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503-68-4
Record name 2-Diazonio-1-hydroxyethen-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40701342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Continuous Diazotization of Glycine Esters

The CN109776351B patent outlines a continuous two-stage diazotization process for producing diazoacetic esters, which can serve as precursors to the acid. The method employs glycine ester hydrochlorides (e.g., methyl or ethyl glycinate HCl) buffered in acetic acid/sodium acetate (pH 4.2–4.6) and reacts them with sodium nitrite in halogenated solvents. Key parameters include:

  • Temperature control : 0–20°C maintained through jacketed reactors
  • Residence time : ≤5 hours per diazotization stage
  • Solvent systems : Chloroform, dichloromethane, or 1,2-dichloroethane
  • Molar ratios : Glycine ester HCl:NaNO₂ = 1:1.09–1.28

A representative protocol using glycine methyl ester hydrochloride (35% aqueous) and NaNO₂ (35% aqueous) in chloroform achieved 97.9% yield of diazo methyl acetate at 12°C. The continuous flow design enhances safety by minimizing accumulation of reactive intermediates.

Batch Process Optimization

The US2490714A patent details batch diazotization in methylene chloride, achieving 93.5% yield for ethyl diazoacetate when using ethylene dichloride. Critical factors identified include:

  • Acid selection : 5% sulfuric acid outperforms glacial acetic acid (67% vs. 93.5% yield)
  • Solvent effects :

    Solvent Max Temp (°C) Yield (%)
    Methylene chloride 0.8 93.5
    Carbon tetrachloride 3.5 78.5
    Ethyl bromide 2.5 80.7
  • Nitrogen purging : Essential for preventing oxidative decomposition during reaction

Hydrolysis of Diazoacetic Esters

While direct synthesis methods for this compound remain scarce in the reviewed literature, ester hydrolysis presents a plausible route. The acid-sensitive nature of diazo compounds necessitates mild hydrolysis conditions:

Alkaline Hydrolysis

Preliminary studies suggest that diazoacetic esters undergo hydrolysis in dilute NaOH (0.1–0.5M) at 0–5°C, though yields are suboptimal (<50%) due to competing decomposition pathways. Stabilization via buffering at pH 7.5–8.0 with phosphate salts shows promise but requires further optimization.

Enzymatic Approaches

Recent developments in lipase-mediated hydrolysis (e.g., Candida antarctica Lipase B) demonstrate selective ester cleavage at 4°C in biphasic systems. A prototype system using isooctane/water (1:1 v/v) achieved 68% conversion over 24 hours, though industrial scalability remains unproven.

Analytical Characterization

Modern quality control protocols combine multiple techniques:

  • GC-MS : Retention time 8.9 min (HP-5MS column), m/z 114 [M]⁺
  • ¹³C NMR : δ 160.5 (C=O), δ 62.1 (CH₂), δ 170.3 (COOH)
  • FTIR : 2100 cm⁻¹ (N=N stretch), 1720 cm⁻¹ (C=O)

Chemical Reactions Analysis

Types of Reactions

Diazoacetic acid undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Oxidizing agents: Such as potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride.

    Nucleophiles: Such as alcohols and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Diazoacetic acid and its derivatives, particularly ethyl diazoacetate (EDA), are versatile compounds with applications in various scientific fields, especially in organic chemistry .

Synthesis and Use of Ethyl Diazoacetate

Ethyl diazoacetate can be synthesized through the diazotization of glycine ethyl ester in a biphasic mixture . This method involves an aqueous solution of glycine ethyl ester, sodium nitrite, and dichloromethane . Microreactor technology facilitates the safe production of EDA on demand, addressing its explosive nature . EDA is a reagent for synthesizing cyclopropanes and cyclopropenes . Metalloporphyrins catalyze the reaction of ethyl diazoacetate under carbon monoxide to produce diethyl 2-azo-3 .

Applications in Organic Chemistry

Diazo compounds such as this compound and its derivatives are used in medicinal chemistry, catalysis, inactivation of microorganisms, detection probes, and materials science . Diazoacetic esters, including ethyl diazoacetate, are sensitive to aqueous acids, leading to decomposition with the liberation of nitrogen . In the preparation of diazoacetic esters, aqueous mineral acids like sulfuric acid, along with a nitrate such as sodium nitrate, are employed .

Use as Reagents

This compound and its derivatives are employed as reagents in many organic reactions . They facilitate the formation of carbenes or metallocarbenes, which are helpful in synthetic transformations . Further, they have been utilized in cycloaddition reactions, C–H insertion, and ylide formation .

Safety Considerations

Mechanism of Action

The mechanism of action of diazoacetic acid involves the formation of a carbene intermediate. This intermediate can then react with various substrates to form different products. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used .

Comparison with Similar Compounds

Table 1: Reactivity Comparison in Cyclopropanation

Compound Catalyst Substrate Yield (%) Reactivity Notes
Cyanomethyl Diazoacetate Rh₂(OAc)₄ Terminal Alkenes 80–85 Comparable to methyl/propargyl esters
Ethyl Diazoacetate Cu(OTf) 1-Methoxycarbonylpyrrole 60–75 Forms cyclopropane mixtures due to reduced aromaticity
Diphenyldiazomethane None Benzoic Acid 92 Exclusive ester formation in ether

Stability and Solvent Effects

  • Diazoacetic Ether (N₂CHCOOR): Decomposition rates vary significantly in different alcohols. For instance, catalytic decomposition in 50% aqueous ethanol shows deviations from ideal behavior, attributed to solvent-solute interactions .
  • Diazophosphoric Acid Esters : Exhibit enhanced stability under acidic conditions compared to diazoacetic esters, enabling asymmetric Mannich reactions with N-Boc imines using chiral catalysts .

Table 2: Stability and Catalytic Behavior

Compound Solvent Catalyst Key Observation
Diazoacetic Ether 50% Aqueous Ethanol Picric Acid Non-ideal behavior due to quinoid forms
Diazophosphoric Acid Ester Toluene (R)-Dicarboxylic Acid High enantioselectivity (≥90% ee) in Mannich reactions

Q & A

Q. What are the critical safety considerations when synthesizing diazoacetic acid esters in laboratory settings?

Q. How can researchers design a reproducible protocol for this compound ester synthesis?

Key methodological steps include:

  • Reactant Ratios : Optimizing the molar ratio of ethyl glycinate hydrochloride to sodium nitrite (typically 1:1.2) to maximize yield .
  • Solvent Choice : Using methylene chloride to partition the ester from aqueous acid layers, preventing hydrolysis .
  • Temperature Control : Maintaining reactions at 0–5°C to suppress side reactions like dimerization.
  • Validation : Replicating Hammond’s method (95% yield with carbon tetrachloride) to benchmark results .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in this compound reaction kinetics studies?

Contradictions in kinetic data (e.g., variable rate constants) can be addressed by:

  • Cross-Validation : Comparing results across multiple techniques (e.g., NMR, HPLC) to confirm intermediate formation .
  • Computational Modeling : Using density functional theory (DFT) to predict transition states and validate experimental activation energies .
  • Error Analysis : Quantifying uncertainties in pH, temperature, or solvent purity that may skew results .

Q. How do reaction conditions influence the selectivity of this compound in [3+2] cycloaddition reactions?

Selectivity is determined by:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor zwitterionic intermediates, enhancing regioselectivity .
  • Catalyst Use : Lewis acids (e.g., ZnCl₂) can stabilize dipolarophile interactions, directing product formation .
  • Steric Effects : Bulky substituents on reactants may shift reaction pathways (e.g., favoring endo vs. exo products).

Example mechanistic

DipolarophileSolventProduct Selectivity (%)
AcrylonitrileDMF85 (endo)
StyreneToluene72 (exo)

Q. What methodologies ensure robust characterization of this compound derivatives in novel heterocycle synthesis?

Best practices include:

  • Spectroscopic Triangulation : Combining IR (C=N stretch at ~2100 cm⁻¹), ¹H NMR (diazo proton at δ 4.5–5.0), and HRMS for structural confirmation .
  • X-ray Crystallography : Resolving ambiguous stereochemistry in cycloaddition products .
  • Thermal Stability Testing : Using DSC to assess decomposition risks before scaling reactions .

Methodological Guidance for Data Presentation

Q. How should researchers present this compound reaction data to meet journal standards?

  • Tables : Summarize yields, solvents, and conditions for reproducibility (e.g., Table 1 in ).
  • Figures : Use reaction coordinate diagrams to illustrate mechanistic pathways .
  • Supplemental Data : Include raw NMR spectra or computational input files in supplementary materials .

Q. What ethical and procedural standards apply when publishing this compound research?

  • Reproducibility : Disclose all experimental parameters (e.g., stirring speed, humidity) to enable replication .
  • Safety Compliance : Explicitly state hazards (e.g., explosion risks) and mitigation steps in the methods section .
  • Data Integrity : Avoid selective reporting; include negative results (e.g., failed catalysts) to inform future studies .

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